molecular formula C11H9NO3S B184307 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde CAS No. 86688-93-9

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B184307
CAS RN: 86688-93-9
M. Wt: 235.26 g/mol
InChI Key: XZMIDORMXBMWTQ-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic building block . The 1-(Phenylsulfonyl) group serves as an N-blocking and directing group in various organic syntheses . It may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .


Molecular Structure Analysis

The molecular formula of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is C10H9NO2S . The molecular weight is 207.25 . The InChI string is InChI=1S/C10H9NO2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-9H .


Chemical Reactions Analysis

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions. For instance, it may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .


Physical And Chemical Properties Analysis

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is a solid at room temperature . It has a melting point of 88-91 °C . The SMILES string is O=S(=O)(c1ccccc1)n2cccc2 .

Scientific Research Applications

  • Scientific Field: Organic Synthesis
    • Application Summary : “1-(Phenylsulfonyl)-1H-pyrrole” is a heterocyclic building block . The “1-(Phenylsulfonyl)” group serves as an N-blocking and directing group in various organic syntheses .
    • Methods of Application : This compound may be used in the synthesis of “1-(phenylsulfonyl)pyrrole-2-boronic acid”, via lithiation of "1-(phenylsulfonyl)-pyrrole" . It may also be used for the synthesis of “1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride” derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde has been used to homogenize the distribution of cation composition in perovskite films . This suggests potential future directions towards upscaling perovskite modules, multijunction PVs, and other potential applications .

properties

IUPAC Name

1-(benzenesulfonyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c13-9-10-5-4-8-12(10)16(14,15)11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMIDORMXBMWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339368
Record name 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

CAS RN

86688-93-9
Record name 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Phenylsulfonyl)-2-pyrrolecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Hayashi, K Yoshida… - The Journal of Organic …, 2013 - ACS Publications
The selective synthesis of substituted 4-vinylindoles by the ring-closing enyne metathesis (RCEM)/dehydration sequence is reported. In contrast with many known methods in which a …
Number of citations: 20 pubs.acs.org
R Chinchilla, C Nájera, FJ Ortega, S Tarí - Tetrahedron: Asymmetry, 2009 - Elsevier
… Thus, 1-phenylsulfonyl-1H-pyrrole-2-carbaldehyde yielded the corresponding product 6at in 74% ee at 10 C, whereas only a 42% ee was observed when lowering the reaction …
Number of citations: 37 www.sciencedirect.com
R Perez - 2015 - d-scholarship.pitt.edu
The total synthesis of marineosin A, a unique spiroaminal with selective cytotoxicity, has been under investigation in our laboratory. A ruthenium-catalyzed enolate allylic alkylation …
Number of citations: 1 d-scholarship.pitt.edu
JA Melanson - 2017 - dalspace.library.dal.ca
Chemical manipulations of pyrrolic compounds can often prove to be difficult. This is especially true for dipyrrins. As a result of this, methodology development for the chemical …
Number of citations: 0 dalspace.library.dal.ca
Z Fu, Y Hou, C Ji, M Ma, Z Tian, M Deng… - Bioorganic & Medicinal …, 2018 - Elsevier
Based on the co-crystal structures of tubulin with plinabulin and Compound 1 (a derivative of plinabulin), a total of 18 novel plinabulin derivatives were designed and synthesized. Their …
Number of citations: 21 www.sciencedirect.com

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